2-[(Carboxycarbonothioyl)amino]anisole
Overview
Description
2-[(Carboxycarbonothioyl)amino]anisole is a chemical compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . It is also known by its systematic name, (2-Methoxyphenyl)aminoacetic acid . This compound is characterized by the presence of a carboxycarbonothioyl group attached to an anisole moiety, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2-[(Carboxycarbonothioyl)amino]anisole typically involves the reaction of 2-methoxyaniline with carbon disulfide and chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(Carboxycarbonothioyl)amino]anisole undergoes various types of chemical reactions, including:
Scientific Research Applications
2-[(Carboxycarbonothioyl)amino]anisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Carboxycarbonothioyl)amino]anisole involves its interaction with specific molecular targets and pathways. The carboxycarbonothioyl group is known to interact with thiol groups in proteins, leading to the formation of covalent bonds and subsequent modulation of protein function . This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
2-[(Carboxycarbonothioyl)amino]anisole can be compared with other similar compounds, such as:
2-[(Carboxycarbonothioyl)amino]phenol: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
2-[(Carboxycarbonothioyl)amino]benzoic acid: This compound has a carboxyl group instead of a methoxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methoxyanilino)-2-sulfanylideneacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-7-5-3-2-4-6(7)10-8(14)9(11)12/h2-5H,1H3,(H,10,14)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWRHELYXDAAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471343 | |
Record name | AGN-PC-00F3YH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-58-5 | |
Record name | AGN-PC-00F3YH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.